5-Chloro-6-(2,3-dimethylanilino)pyrazine-2,3-dicarbonitrile
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Overview
Description
5-Chloro-6-((2,3-dimethylphenyl)amino)pyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C14H10ClN5. It is a member of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is particularly interesting due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-((2,3-dimethylphenyl)amino)pyrazine-2,3-dicarbonitrile typically involves the reaction of 2,3-dimethylphenylamine with 5,6-dichloropyrazine-2,3-dicarbonitrile. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-((2,3-dimethylphenyl)amino)pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-6-((2,3-dimethylphenyl)amino)pyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-((2,3-dimethylphenyl)amino)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2,3-dicyanopyrazine: A structurally related compound with different substituents.
5-Amino-6-chloropyrazine-2,3-dicarbonitrile: Another similar compound with an amino group instead of the dimethylphenyl group.
Uniqueness
5-Chloro-6-((2,3-dimethylphenyl)amino)pyrazine-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
188710-71-6 |
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Molecular Formula |
C14H10ClN5 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
5-chloro-6-(2,3-dimethylanilino)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C14H10ClN5/c1-8-4-3-5-10(9(8)2)19-14-13(15)18-11(6-16)12(7-17)20-14/h3-5H,1-2H3,(H,19,20) |
InChI Key |
KHCVINISDWKXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=C(N=C2Cl)C#N)C#N)C |
Origin of Product |
United States |
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